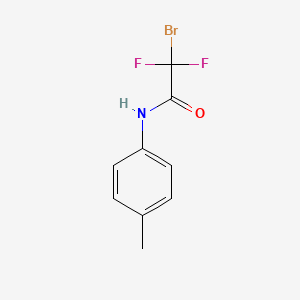

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrF2NO |

|---|---|

Molecular Weight |

264.07 g/mol |

IUPAC Name |

2-bromo-2,2-difluoro-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H8BrF2NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

AODCBWWLQTUYPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(F)(F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2,2 Difluoro N P Tolyl Acetamide and Its Analogs

Direct Amide Formation Approaches

The most straightforward method for the synthesis of 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide involves the direct formation of the amide bond. This approach is fundamental in organic synthesis and has been adapted for this specific class of compounds.

Reaction of Ethyl Bromodifluoroacetate with Substituted Anilines

The synthesis of N-aryl-2-bromo-2,2-difluoroacetamides can be achieved through the direct reaction of ethyl bromodifluoroacetate with a substituted aniline (B41778), such as p-toluidine (B81030). This nucleophilic acyl substitution reaction involves the attack of the amine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the amide bond. While specific literature detailing the direct synthesis of this compound from these starting materials is not extensively documented in readily available sources, the general principles of amidation suggest that the reaction would likely proceed under thermal conditions or with the use of a base to facilitate the deprotonation of the aniline and enhance its nucleophilicity. Challenges in this direct approach can include competing N-alkylation reactions, where the aniline attacks the carbon bearing the bromine atom. researchgate.net

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired amide product while minimizing side reactions. For the direct amidation of esters with anilines, strategies often involve the use of Lewis acids or other activating agents to enhance the electrophilicity of the ester carbonyl. However, a more contemporary and highly effective approach for the synthesis of analogs of this compound involves the optimization of subsequent cross-coupling reactions.

In the context of preparing derivatives, extensive optimization has been performed for copper-catalyzed C-C coupling reactions of pre-formed 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net These studies provide valuable insights into enhancing yields for related synthetic transformations. Key parameters that have been systematically varied include the choice of catalyst, ligand, base, and solvent. For instance, in the copper-catalyzed arylation of 2-bromo-2,2-difluoro-N-phenylacetamide with (4-(trifluoromethyl)phenyl)boronic acid, a model reaction for this class of compounds, a screening of various copper salts (e.g., CuBr, CuI, Cu(OAc)₂, CuBr₂) and ligands revealed that the combination of CuBr₂ with a specific bidentate nitrogen ligand provided superior yields. nih.gov The choice of base and solvent was also found to be critical, with potassium fluoride (B91410) (KF) and hexafluoroisopropanol (HFIP) often being optimal. nih.gov

These findings suggest that for any direct amidation to produce this compound, careful selection of reagents and reaction parameters would be necessary to favor amidation over other potential reaction pathways and to ensure high conversion and product purity.

Metal-Catalyzed Cross-Coupling Strategies

More advanced and versatile methods for the synthesis of analogs of this compound involve metal-catalyzed cross-coupling reactions. These strategies allow for the introduction of a wide range of aryl groups, providing access to a diverse library of compounds.

Copper-Catalyzed Arylation via C-C Bond Formation

Copper-catalyzed cross-coupling has emerged as a powerful tool for the synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides. nih.govnih.gov This methodology is attractive due to the lower cost and toxicity of copper compared to other transition metals like palladium. The reaction proceeds through a proposed catalytic cycle involving the formation of an organocopper intermediate. nih.gov A variety of 2-bromo-2,2-difluoroacetamides, including those with both aliphatic and aromatic substituents on the nitrogen atom, have been shown to be effective substrates in these reactions, highlighting the broad applicability of this approach. researchgate.netnih.gov

A highly effective method for the arylation of 2-bromo-2,2-difluoroacetamides involves the use of aryl boronic acids as the coupling partners in a copper-catalyzed reaction. nih.gov This Suzuki-Miyaura-type coupling has been optimized to achieve high yields of the desired aromatic amides. The optimized conditions typically involve a copper(II) bromide (CuBr₂) catalyst, a nitrogen-based ligand, potassium fluoride (KF) as a base, and magnesium chloride (MgCl₂) as an additive in a solvent like hexafluoroisopropanol (HFIP). nih.gov

The reaction demonstrates a broad substrate scope, tolerating a wide range of functional groups on both the aryl boronic acid and the 2-bromo-2,2-difluoroacetamide. Both electron-rich and electron-deficient aryl boronic acids have been successfully coupled, leading to the formation of a diverse array of N-aryl-2-aryl-2,2-difluoroacetamides in good to excellent yields. nih.gov For example, the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with various aryl boronic acids has been shown to produce the corresponding arylated products in yields often exceeding 80%. nih.gov

| 2-Bromo-2,2-difluoroacetamide Derivative | Aryl Boronic Acid | Yield (%) |

|---|---|---|

| N-phenyl | 4-(Trifluoromethyl)phenylboronic acid | 87 |

| N-phenyl | 4-Methoxyphenylboronic acid | 92 |

| N-(4-fluorophenyl) | 4-Methylphenylboronic acid | 85 |

| N-benzyl | Phenylboronic acid | 91 |

As an alternative to aryl boronic acids, aryl trialkoxysilanes have also been successfully employed as coupling partners in the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides. nih.gov This Hiyama-type cross-coupling reaction offers a valuable alternative, particularly when the corresponding boronic acids are unstable or difficult to prepare. The optimized reaction conditions for this transformation are very similar to those used with aryl boronic acids, typically employing CuBr₂ as the catalyst, a nitrogen-based ligand, KF as a fluoride source and activator for the silane, and MgCl₂ in HFIP. nih.gov

This method also exhibits a broad substrate scope, with various substituted aryl trialkoxysilanes reacting efficiently to provide the desired arylated amide products in high yields. The reaction is tolerant of a range of functional groups on both coupling partners, making it a versatile tool for the synthesis of complex aromatic amides. nih.gov

| 2-Bromo-2,2-difluoroacetamide Derivative | Aryl Trialkoxysilane | Yield (%) |

|---|---|---|

| N-phenyl | Trimethoxy(4-(trifluoromethyl)phenyl)silane | 90 |

| N-phenyl | Trimethoxy(4-methoxyphenyl)silane | 88 |

| N-(4-fluorophenyl) | Trimethoxy(p-tolyl)silane | 82 |

| N-benzyl | Trimethoxyphenylsilane | 85 |

Transformations with Dimethyl-Aryl-Sulfonium Salts

A significant advancement in the synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides involves a copper-catalyzed direct arylation. nih.govresearchgate.net This methodology utilizes readily available and structurally simple aryl precursors, including dimethyl-aryl-sulfonium salts, as the source for aryl substituents. nih.gov The process is guided by a mechanism that leverages the unique properties of the bromo-difluoroacetyl group in the presence of a copper catalyst. nih.govmdpi.com

The reaction demonstrates broad applicability, proving effective for a wide range of 2-bromo-2,2-difluoroacetamides, including both secondary and tertiary amides with aliphatic or aromatic groups on the nitrogen atom. nih.govnih.gov The electronic nature of the arylating agent has minimal impact on the reaction's efficiency, with both electron-rich and electron-deficient aryl groups being successfully introduced. nih.govresearchgate.net This protocol has been shown to be highly efficient, providing diverse aromatic amides in good to excellent yields and has been successfully scaled up to gram-level synthesis. nih.govmdpi.com

Table 1: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Dimethyl-aryl-sulfonium Triflates researchgate.net

| Entry | R¹ | R² | Ar in Ar-SMe₂ OTf | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ph | H | 4-CF₃-Ph | 4-CF₃-C₆H₄-CONHPh | 89 |

| 2 | Ph | H | 4-MeO-Ph | 4-MeO-C₆H₄-CONHPh | 92 |

| 3 | Ph | H | 4-F-Ph | 4-F-C₆H₄-CONHPh | 85 |

Reaction conditions typically involve a copper catalyst in a suitable solvent.

Palladium-Mediated Carbonylative Coupling Reactions

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, and their application to bromodifluoroacetamides has opened new avenues for creating complex molecules. These reactions often involve the insertion of carbon monoxide (CO), a process known as carbonylative coupling, to construct new carbonyl-containing compounds. acs.orgnih.gov

Integration with Alkyl Boron Reagents

A notable development is a palladium-mediated carbonylative Suzuki coupling that allows for the synthesis of α,α-difluoro-β-alkyl-β-ketoamides. acs.orgacs.orgau.dk This catalytic protocol directly couples bromodifluoroacetamides with alkyl boron reagents, such as alkyl-9-borabicyclononane (alkyl-9-BBN), under a carbon monoxide atmosphere. acs.orgresearchgate.netdntb.gov.ua A solid CO-releasing agent, known as COgen, is often employed for convenience and safety. acs.orgau.dk

The reaction exhibits good tolerance for various functional groups, enabling the preparation of a broad array of α,α-difluoro-β-alkyl-β-ketoamides in moderate to good yields. acs.orgacs.org The proposed mechanism is believed to involve a single electron transfer (SET) pathway. acs.org An initial halide abstraction from the bromodifluoroacetamide by a Pd(0) species generates a carbon-centered radical and a Pd(I) complex. acs.org These intermediates then combine under a CO atmosphere, eventually leading to an acyl Pd(II) complex, which undergoes transmetalation with the alkyl boron reagent and subsequent reductive elimination to yield the final ketoamide product. acs.org

Table 2: Palladium-Catalyzed Carbonylative Coupling of Bromodifluoroacetamides with Alkyl Boron Reagents acs.org

| Amide Substrate (R in BrCF₂CONR₂) | Alkyl Boron Reagent (R' in R'-9-BBN) | Product | Yield (%) |

|---|---|---|---|

| N-benzyl, N-methyl | n-hexyl | α,α-difluoro-β-ketoamide | 75 |

| N,N-dibenzyl | n-hexyl | α,α-difluoro-β-ketoamide | 71 |

| N-phenyl, N-methyl | n-hexyl | α,α-difluoro-β-ketoamide | 65 |

Conditions: Pd₂(dba)₃, Xantphos, K₃PO₄, COgen, Toluene, 80 °C.

Isotope Labeling Studies (e.g., 13C-COgen) in Carbonylative Processes

The synthetic utility of the palladium-catalyzed carbonylative coupling is further enhanced by its compatibility with isotope labeling. acs.orgau.dk By employing ¹³C-labeled COgen (¹³C-COgen), it is possible to introduce a ¹³C isotope specifically at the ketone carbon of the resulting α,α-difluoro-β-alkyl-β-ketoamides. acs.orgacs.org This capability is invaluable for mechanistic studies and for producing labeled compounds used in metabolic research and drug development. nih.govnih.gov The resulting ¹³C-labeled ketoamides can be further transformed into other labeled molecules, such as diols and heterocycles, demonstrating the versatility of this approach for accessing isotopically tagged chemical entities. acs.org

Advanced Synthetic Transformations Leading to this compound Derivatives

Beyond direct coupling reactions, this compound and its analogs serve as precursors in more complex synthetic transformations, including radical reactions and cyclizations to build intricate molecular frameworks.

Radical Difluoroalkylation Strategies

The bromo-difluoroacetyl moiety is an effective precursor for generating difluoroalkyl radicals, which can then participate in various carbon-carbon bond-forming reactions. rsc.org One such strategy is the cobalt-catalyzed atom transfer radical addition (ATRA) of bromodifluoroacetamides to unsaturated systems like arylalkynes and terminal alkenes. rsc.org This method provides access to functionalized difluoroacetamides with yields ranging from 33–89%. rsc.org The catalyst system, typically involving CoBr₂, a phosphine (B1218219) ligand such as 1,2-bis(diphenylphosphino)benzene, and zinc as a reductant, operates under mild conditions. rsc.org This approach has been successfully applied to tandem addition/cyclization reactions with 1,6-diene and -enyne substrates, as well as intramolecular ATRA of N-allyl and N-propargyl bromodifluoroacetamides, significantly broadening the scope of radical difluoroalkylation. rsc.orgrsc.org

Cyclization Reactions Involving Bromodifluoroacetamides

Bromodifluoroacetamides are valuable synthons in cyclization reactions for constructing fluorinated heterocyclic compounds. acs.org These reactions can be mediated by various transition metals, leading to different ring structures depending on the reaction partners and conditions. nih.govnih.gov

A nickel-catalyzed radical cyclization and carbonylation reaction has been developed to synthesize δ-lactams that incorporate a gem-difluoro group. acs.org This process involves the reaction of bromodifluoroacetamides (specifically N-alkenyl derivatives) with arylboronic acids, using formic acid as a CO source. acs.orgacs.org The proposed mechanism includes a 6-exo-trig cyclization of a radical intermediate. acs.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. acs.org

In another example, a copper-catalyzed [3+1] cyclization of bromodifluoroacetamides with cyclopropenes or diazo compounds provides an efficient route to α,α-difluoro-β-lactams. nih.gov In this transformation, the bromodifluoroacetamide acts as a three-atom synthon, providing both the difluoromethylene (CF₂) and the amido groups, while a metal carbene intermediate serves as the one-carbon component. nih.gov This novel approach represents the first use of a metal carbene as a C1 synthon in a [3+1] cyclization to form β-lactams. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyl-aryl-sulfonium salts |

| α,α-difluoro-β-alkyl-β-ketoamides |

| Alkyl-9-borabicyclononane (alkyl-9-BBN) |

| COgen |

| ¹³C-COgen |

| 1,2-bis(diphenylphosphino)benzene |

| δ-lactams |

| Arylboronic acids |

| α,α-difluoro-β-lactams |

| Formic acid |

| N-allyl bromodifluoroacetamides |

| N-propargyl bromodifluoroacetamides |

| 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide |

Gram-Scale Synthesis Considerations and Process Intensification

The transition from laboratory-scale synthesis to gram-scale production presents several challenges, including reaction efficiency, safety, and cost-effectiveness. For this compound and its analogs, methodologies that are amenable to scale-up are of particular interest.

One such scalable method is the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. nih.govnih.gov This approach utilizes readily available aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.govnih.gov The reaction has been shown to be insensitive to the electronic properties of the aryl groups, accommodating both electron-rich and electron-deficient substituents. nih.govnih.gov A key advantage of this protocol is its demonstrated scalability. For example, a gram-scale synthesis was successfully performed starting with 10 mmol of a 2-bromo-2,2-difluoroacetamide, yielding the desired aromatic amide in 79% yield (2.09 g). nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Scale | Product | Yield (%) |

| 2-Bromo-2,2-difluoroacetamide | Aryl boronic acid | CuBr2 / Ligand | 10 mmol | Aromatic amide | 79 |

| 2-Bromo-2,2-difluoroacetamide | Aryl trialkoxysilane | CuBr2 / Ligand | 1.0 mmol | Aromatic amide | 73 |

| 2-Bromo-2,2-difluoroacetamide | Dimethyl-aryl-sulfonium salt | CuBr2 / Ru-complex / Ligand | 1.0 mmol | Aromatic amide | 77 |

Process intensification, which aims to develop safer, more efficient, and more sustainable manufacturing processes, is highly relevant for the synthesis of these compounds. Continuous flow chemistry is a key strategy for process intensification. frontiersin.org Continuous flow systems offer superior heat and mass transfer compared to traditional batch reactors, which can lead to improved reaction control, higher yields, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.gov

Advanced Spectroscopic and Solid State Structural Characterization of 2 Bromo 2,2 Difluoro N P Tolyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No specific studies detailing the high-resolution NMR analysis of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide were found.

Information regarding the investigation of long-range heteronuclear (J) couplings between hydrogen and fluorine atoms (JHF) for this specific compound is not available. Such studies are crucial for understanding through-bond and through-space interactions, which in turn provide insights into the molecule's preferred conformation in solution. The conformational dependence of these coupling constants would offer detailed structural information about the spatial arrangement of the tolyl group relative to the acetamide (B32628) side chain.

There are no published reports on the use of two-dimensional (2D) NMR techniques, such as COSY, HSQC, or HMBC, for the complete assignment of proton (¹H) and carbon (¹³C) NMR signals of this compound. These techniques are essential for unambiguously establishing the chemical connectivity within the molecule.

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

While the molecular formula of this compound is established as C₉H₈BrF₂NO, detailed mass spectrometry studies elucidating its specific fragmentation pathways under techniques like electron ionization (EI) or electrospray ionization (ESI) were not found. Such an analysis would provide valuable information for the structural confirmation of the molecule by identifying characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Elucidation

A crystallographic study of this compound has not been reported in the surveyed literature. Therefore, no experimental data on its solid-state structure, including bond lengths, bond angles, and torsion angles, is available.

Without a crystal structure, a detailed analysis of intermolecular interactions is not possible. Such an analysis would typically investigate non-covalent interactions like hydrogen bonding (e.g., N-H···O), halogen bonding (e.g., Br···Br, C=O···Br), and other weak interactions (e.g., C-H···O) that dictate the molecular arrangement in the solid state. The potential for N-H···S interactions would depend on the presence of a sulfur-containing molecule in a co-crystal, for which there is no information.

Consequently, information on the crystal packing and the resulting supramolecular assembly of this compound is also unavailable. Understanding these features is fundamental to comprehending the material's macroscopic properties, such as melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

The analysis of the vibrational spectra of this compound is based on the characteristic group frequencies observed for structurally related molecules, including N-aryl amides and halogenated aliphatic compounds. The electron-withdrawing nature of the two fluorine atoms and the bromine atom on the α-carbon is expected to influence the electronic environment of the amide linkage and, to a lesser extent, the aromatic ring, leading to shifts in their characteristic vibrational frequencies.

FT-IR Spectroscopy

The FT-IR spectrum is anticipated to be dominated by strong absorptions corresponding to the polar functional groups within the molecule, particularly the amide group. The key vibrational modes are detailed below:

N-H Vibrations: The stretching vibration of the N-H bond in secondary amides typically appears as a strong and sharp band in the region of 3300-3100 cm⁻¹. In the solid state, intermolecular hydrogen bonding can cause this band to broaden and shift to a lower wavenumber. The in-plane bending of the N-H bond is coupled with the C-N stretching vibration and contributes to the Amide II band.

C=O (Amide I) Vibration: The C=O stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. For secondary amides, this band is typically observed in the range of 1680-1630 cm⁻¹. The presence of electronegative halogens on the adjacent carbon atom is expected to increase the double bond character of the carbonyl group through an inductive effect, leading to a shift of the Amide I band to a higher frequency.

C-N Stretching and N-H Bending (Amide II) Vibrations: The Amide II band, appearing in the 1600-1500 cm⁻¹ region, arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band is a characteristic feature of secondary amides.

Aromatic Ring Vibrations: The p-substituted tolyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring typically produce a set of bands in the 1620-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also results in characteristic out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region for p-disubstitution.

C-F and C-Br Vibrations: The vibrations involving the carbon-halogen bonds are expected at lower frequencies. The C-F stretching vibrations are typically strong and found in the 1200-1000 cm⁻¹ range. Due to the presence of two fluorine atoms, this region may show multiple strong absorption bands. The C-Br stretching vibration is expected at a lower wavenumber, generally in the 700-500 cm⁻¹ region, due to the larger mass of the bromine atom.

Raman Spectroscopy

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Aromatic Ring Vibrations: The C=C stretching vibrations of the p-tolyl ring are expected to be prominent in the Raman spectrum, particularly the symmetric "ring breathing" mode, which is often observed near 800 cm⁻¹. The aromatic C-H stretching vibrations will also be present in the 3100-3000 cm⁻¹ region.

Amide Vibrations: While the Amide I band (C=O stretch) is also Raman active, its intensity can vary. The Amide II band is typically weaker in Raman spectra compared to FT-IR. A distinct Amide III band, which is a complex mix of C-N stretching, N-H bending, and C-C stretching, is often more prominent in Raman spectra, appearing in the 1300-1200 cm⁻¹ range.

C-F and C-Br Vibrations: The symmetric stretching vibrations of the CF₂ group are expected to be strong in the Raman spectrum. The C-Br stretching vibration will also be Raman active and is anticipated in the 700-500 cm⁻¹ region.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3250 | Strong, Sharp | N-H Stretching |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2920 | Medium-Weak | Methyl C-H Stretching |

| ~1685 | Very Strong | C=O Stretching (Amide I) |

| ~1605, ~1510 | Medium-Strong | Aromatic C=C Stretching |

| ~1540 | Strong | N-H Bending + C-N Stretching (Amide II) |

| ~1410 | Medium | Methyl Bending |

| ~1310 | Medium | C-N Stretching (Amide III) |

| ~1180, ~1120 | Strong | C-F Stretching (asymmetric and symmetric) |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (p-disubstituted) |

Table 2: Predicted Raman Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretching |

| ~2925 | Medium | Methyl C-H Stretching |

| ~1680 | Medium | C=O Stretching (Amide I) |

| ~1610 | Very Strong | Aromatic C=C Stretching |

| ~1315 | Medium-Strong | Amide III |

| ~1210 | Medium | Aromatic C-H In-Plane Bending |

| ~1120 | Strong | Symmetric C-F Stretching |

| ~835 | Strong | Aromatic Ring Breathing (p-disubstituted) |

These predicted vibrational frequencies provide a solid foundation for the spectroscopic characterization of this compound. Experimental verification would be necessary to confirm these assignments and to further refine the understanding of the intricate vibrational couplings within this molecule.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoro N P Tolyl Acetamide

Reactivity Profile of the 2-Bromo-2,2-difluoroacetyl Moiety

The chemical behavior of the 2-bromo-2,2-difluoroacetyl group in 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide is largely dictated by the presence of the bromine and two fluorine atoms on the α-carbon. These electron-withdrawing halogens significantly influence the reactivity of the adjacent carbonyl group and the α-carbon itself, making this moiety a versatile participant in a range of chemical transformations.

The carbon atom bonded to both bromine and two fluorine atoms is highly electrophilic, making it susceptible to attack by nucleophiles. Nucleophilic substitution reactions at this center are a key feature of its reactivity profile. The presence of two fluorine atoms stabilizes the partial negative charge that develops on the carbon during the transition state of an SN2-type reaction, although steric hindrance can also play a role.

Research on structurally related α-bromo-α,α-difluoroallyl derivatives has demonstrated their utility as building blocks in palladium-catalyzed nucleophilic substitutions. pharm.or.jp In these reactions, various soft nucleophiles react to displace the bromide, indicating the susceptibility of the C-Br bond to cleavage under catalytic conditions. pharm.or.jp While direct studies on this compound are limited, it is plausible that it would undergo similar transformations. For instance, reactions with nucleophiles like amines or thiolates could lead to the corresponding α-amino or α-thio-difluoroacetamides. The reaction pathway, whether SN1 or SN2, would be influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. nih.gov

The C-Br bond in the 2-bromo-2,2-difluoroacetyl moiety is relatively weak and can undergo homolytic cleavage to form a difluoroacetyl radical. This reactivity has been harnessed in various synthetic methodologies.

A notable example is the nickel-catalyzed radical cyclization and carbonylation of bromodifluoroacetamides with arylboronic acids. acs.org This process is initiated by a single-electron transfer (SET) from a low-valent nickel species to the bromodifluoroacetamide, generating a carbon-centered radical. This radical can then participate in subsequent cyclization and carbonylation steps to form complex heterocyclic structures like δ-lactams. acs.org Experimental evidence, such as the inhibition of the reaction by radical scavengers, supports the involvement of a free radical pathway. acs.org

A proposed mechanism for a related nickel-catalyzed reaction involves the following key steps:

Transmetalation: An arylboronic acid reacts with the Ni(II) catalyst.

Carbonylation: The resulting aryl-Ni(II) species undergoes carbonylation.

Single-Electron Transfer (SET): The ArCONi(II) complex reacts with the bromodifluoroacetamide to generate the crucial difluoroacetyl radical (A) and an ArCONi(III) complex.

Cyclization: The radical (A) undergoes cyclization (e.g., a 6-exo-trig cyclization if an appropriate unsaturated tether is present).

Further Reaction and Reductive Elimination: The newly formed radical (B) reacts further to ultimately yield the final product and regenerate a catalytically active nickel species. acs.org

Below is a table summarizing typical conditions for such nickel-catalyzed reactions:

Table 1: Representative Conditions for Nickel-Catalyzed Radical Carbonylative Cyclization of Bromodifluoroacetamides| Parameter | Condition |

| Catalyst | Ni(PPh₃)₂Cl₂ (10 mol %) |

| Ligand | L1 (specific ligand, 10 mol %) |

| Base | Na₂CO₃ (1.5 equiv) |

| CO Source | HCOOH + Ac₂O |

| Solvent | CH₃CN or THF |

| Temperature | 80–90 °C |

| Time | 16 h |

| Data sourced from studies on related bromodifluoroacetamide systems. acs.org |

Additionally, radical-mediated C-C bond-forming reactions have been explored for the synthesis of thiolactones from related α-bromo thioesters, further highlighting the synthetic utility of radicals generated from these precursors. mdpi.com

The bromine atom in this compound can be replaced by other halogens through halogen exchange reactions. These transformations are valuable for modifying the reactivity of the compound and for introducing other functionalities.

One common type is the Finkelstein reaction , where a bromide is exchanged for an iodide or chloride. This is typically an equilibrium process, and the reaction is driven to completion by using a salt of the desired halide that is soluble in the reaction solvent while the resulting sodium bromide precipitates. For substrates like α-bromodifluoroamides, this can be part of a dual catalytic system for radical generation, where an in-situ bromide displacement by a catalytic iodide salt generates a more reactive C-I bond. researchgate.net

Metal-halogen exchange is another powerful method for functionalizing the α-carbon. This reaction typically involves treating the organic halide with an organometallic reagent, most commonly an organolithium compound. nih.gov This process would convert the C-Br bond into a C-Li bond, generating a potent nucleophile that can react with a wide range of electrophiles. Recent advances have expanded the scope of these reactions, employing metals like magnesium and zinc, often with improved functional group tolerance. nih.govresearchgate.net

Below is a summary of common halogen exchange reactions applicable to this moiety:

Table 2: Overview of Halogen Exchange Reactions| Reaction Type | Reagents | Product Moiety | Key Features |

| Finkelstein (Br → I) | NaI in Acetone | 2-iodo-2,2-difluoroacetyl | Equilibrium-driven; generates a more reactive C-I bond. |

| Finkelstein (Br → Cl) | NaCl, Lewis Acid | 2-chloro-2,2-difluoroacetyl | Requires specific conditions, often catalyzed. researchgate.net |

| Metal-Halogen (Br → Li) | n-BuLi, t-BuLi | 2-lithio-2,2-difluoroacetyl | Forms a highly reactive organolithium species. nih.gov |

| Metal-Halogen (Br → Mg) | iPrMgCl·LiCl | 2-(magnesio)-2,2-difluoroacetyl | Generates a Grignard-type reagent with good functional group tolerance. researchgate.net |

Metal-catalyzed halogen exchange reactions, using catalysts based on copper, nickel, or palladium, have also become increasingly important, particularly for aryl halides, but principles can extend to other C-Br bonds. rsc.org

Reactivity of the Amide Linkage and N-(p-tolyl) Group

The amide bond, while generally stable, can be cleaved under hydrolytic conditions. The hydrolysis can be catalyzed by either acid or base, typically requiring heating.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the amide is first protonated. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfers and elimination of p-toluidine (B81030) lead to the formation of 2-bromo-2,2-difluoroacetic acid and the p-toluidinium ion.

Base-catalyzed hydrolysis (saponification): Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the p-tolylamide anion. A final proton transfer yields 2-bromo-2,2-difluoroacetic acid (as its carboxylate salt) and p-toluidine.

The presence of the electron-withdrawing 2-bromo-2,2-difluoroacetyl group is expected to make the amide carbonyl carbon more electrophilic, potentially facilitating nucleophilic attack compared to a non-halogenated acetamide (B32628).

Beyond hydrolysis, the amide nitrogen can be involved in functionalization reactions. For instance, copper-catalyzed methods have been developed for the arylation of 2-bromo-2,2-difluoroacetamides, demonstrating that the amide motif can be a platform for constructing more complex molecules. researchgate.netmdpi.com

The N-(p-tolyl) group can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) derivatives. The outcome of such a reaction is governed by the directing and activating/deactivating effects of the substituents already on the ring: the methyl group and the amide group.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates (σ-complexes) formed during ortho and para attack. oneonta.edu

In this compound, the methyl group is at position 4. The amide group is at position 1. The positions ortho to the amide are 2 and 6, and the para position is already occupied by the methyl group. The positions ortho to the methyl group are 3 and 5. Therefore, the directing effects of the two groups are cooperative. Both groups direct incoming electrophiles to positions 2, 3, 5, and 6. However, considering steric hindrance from the relatively bulky amide group, electrophilic attack is most likely to occur at positions 3 and 5, which are ortho to the activating methyl group.

Table 3: Directing Effects of Substituents on the p-Tolyl Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NHCOCF₂Br | 1 | -I (strong), +R (moderate) | ortho, para (deactivating) |

| -CH₃ | 4 | +I, Hyperconjugation | ortho, para (activating) |

Proposed Reaction Mechanisms for Key Transformations

The chemical transformations of this compound, particularly in the context of cyclization and carbonylation reactions, are believed to proceed through complex, multi-step mechanisms. These pathways often involve the interplay of transition metals, the formation of reactive intermediates, and computationally supported energetic landscapes.

Transition metals, particularly nickel, have been shown to be effective catalysts in reactions involving bromodifluoroacetamides, a class of compounds to which this compound belongs. A notable transformation is the nickel-catalyzed radical cyclization and carbonylation reaction with arylboronic acids to form δ-lactams bearing gem-difluoro and carbonyl groups.

A plausible mechanism for this transformation begins with the transmetalation of the arylboronic acid with a Ni(II) species to generate an aryl Ni(II) intermediate. This intermediate then undergoes carbonylation to form an ArCONi(II) complex. Subsequently, this complex is proposed to react with the bromodifluoroacetamide substrate through a single-electron transfer (SET) process. This SET event leads to the formation of a radical species derived from the acetamide and an ArCONi(III) complex. The generated radical then undergoes a 6-exo-trig cyclization, followed by further steps to yield the final δ-lactam product. The general reaction conditions for such transformations are summarized in the table below.

Table 1: Optimized Reaction Conditions for Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides

| Parameter | Condition |

|---|---|

| Catalyst | Ni(PPh₃)₂Cl₂ (10 mol %) |

| Ligand | L1 (a specific phosphine (B1218219) ligand) (10 mol %) |

| Base | Na₂CO₃ (1.5 equiv) |

| CO Source | HCOOH + Ac₂O (2.5 mmol) |

| Solvent | CH₃CN |

| Temperature | 90 °C |

| Time | 16 h |

The proposed mechanisms for the reactions of this compound heavily rely on the formation of transient intermediate species, particularly carbon-centered radicals and high-valent nickel complexes. While the direct spectroscopic observation of these intermediates for this specific reaction has not been extensively reported, their existence is inferred from the reaction products and by analogy to well-studied nickel-catalyzed radical processes.

In related nickel-catalyzed cross-coupling reactions, the characterization of radical intermediates is often pursued through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.govnyu.edu EPR spectroscopy can provide direct evidence for the presence of paramagnetic species like Ni(I) and Ni(III) complexes, as well as organic radicals. nih.govnih.gov For instance, in studies of nickel-alkyl complexes, EPR has been successfully used to identify and characterize Ni(III) species formed upon radical capture. nih.govnih.gov

Another common method for detecting the presence of radical intermediates is through radical trapping experiments. In these experiments, a radical scavenger is introduced into the reaction mixture to intercept and form a stable adduct with the transient radical, which can then be identified. While specific radical trapping studies for the carbonylative cyclization of this compound are not detailed in the primary literature, this technique remains a powerful tool for providing indirect evidence of radical pathways in similar transition metal-catalyzed reactions.

The nature of the intermediates in these reactions can be complex, with possibilities including both stepwise and concerted pathways for radical capture and bond formation. nih.govchemrxiv.org The specific pathway is often influenced by the nature of the ligands on the nickel catalyst and the substrates involved. nih.govchemrxiv.org

DFT calculations can be employed to model the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. pku.edu.cnnih.gov For instance, in a typical nickel-catalyzed cyclization, DFT can help to:

Determine the activation barriers for key steps such as transmetalation, oxidative addition, migratory insertion, and reductive elimination.

Evaluate the relative stabilities of different potential intermediates.

Explain the origins of chemo-, regio-, and stereoselectivity observed in the reaction. nih.gov

In analogous nickel-catalyzed desymmetrizing cyclization reactions, DFT studies have been instrumental in elucidating the detailed reaction pathway, including the identification of the rate-determining and stereo-determining steps. pku.edu.cnnih.gov These studies often reveal the crucial role of the ligand in influencing the steric and electronic environment of the nickel center, thereby dictating the reaction outcome. pku.edu.cn For the reaction of this compound, computational modeling could similarly provide a deeper understanding of the single-electron transfer process, the energetics of the 6-exo-trig cyclization, and the subsequent carbonyl insertion step, thus corroborating the proposed mechanistic framework.

Theoretical and Computational Studies on 2 Bromo 2,2 Difluoro N P Tolyl Acetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No published studies were identified that performed Density Functional Theory (DFT) or ab initio calculations on 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide. Consequently, there is no available data for the following subsections.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap for this compound has not been reported in the scientific literature.

Conformational Analysis and Energy Landscapes

There are no available studies on the conformational analysis or potential energy landscapes of this compound.

Reaction Pathway Energetics and Transition State Characterization

No research articles detailing the energetics of reaction pathways or the characterization of transition states involving this compound could be located.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

A comprehensive analysis of the intermolecular interactions and non-covalent bonding specific to the crystal structure of this compound is not available in the current body of scientific literature.

Hydrogen Bonding Networks and Their Influence on Molecular Packing

There are no published crystal structures or computational analyses that describe the hydrogen bonding networks and their influence on the molecular packing of this compound.

Halogen Bonding and Other Weak Interactions

Specific studies on halogen bonding and other weak intermolecular interactions for this compound have not been reported.

Hirshfeld Surface and Contact Enrichment Studies

There are no published studies that have performed Hirshfeld surface analysis on this compound. Such an analysis would involve mapping the electron distribution of the molecule to visualize and quantify intermolecular interactions, such as hydrogen bonds and van der Waals forces. This would provide valuable information about the crystal packing and the nature of the non-covalent interactions that govern its solid-state structure. Without experimental crystallographic data (a prerequisite for Hirshfeld analysis), this type of study cannot be conducted.

Prediction of Spectroscopic Properties and Validation with Experimental Data

There are no computational studies that have predicted the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and compared them with experimental data. This type of research is crucial for confirming the molecular structure and understanding the relationship between its electronic structure and its interaction with electromagnetic radiation. The absence of such studies in the literature means that a comparative analysis and validation of computational predictions against experimental findings cannot be presented.

Role of 2 Bromo 2,2 Difluoro N P Tolyl Acetamide in Advanced Organic Synthesis and Methodology Development

As a Synthetic Building Block for Complex Molecules

The difluoroacetamide moiety is a significant structural motif in medicinal chemistry, and 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide serves as a key precursor for introducing this group into more complex molecular architectures.

Fluorinated heterocycles are of great interest due to their prevalence in pharmaceuticals and agrochemicals. This compound and related bromodifluoroacetamides are instrumental in synthesizing these structures. A notable example is the nickel-catalyzed radical cyclization and carbonylation reaction to produce δ-lactams, a class of six-membered heterocyclic compounds. In this process, a bromodifluoroacetamide derivative reacts with an arylboronic acid in the presence of a nickel catalyst and a carbon monoxide source. This methodology provides a pathway to δ-lactams that bear both a gem-difluoro group and a carbonyl group, which are valuable for further chemical modification.

The reaction proceeds under mild conditions and demonstrates good functional group compatibility, allowing for the preparation of a diverse range of structurally complex δ-lactams that have potential applications in medicinal chemistry.

While direct cycloaddition reactions using this compound to form β-lactams (four-membered rings) are not the most common route, the compound serves as a crucial intermediate for precursors to these structures. The synthesis of β-lactams often involves the cyclization of β-amino acids or their derivatives. The α,α-difluoro-β-amino amides synthesized from bromodifluoroacetamides (as detailed in section 6.1.3) are structural analogues and valuable precursors to α,α-difluoro-β-lactams. These amino amides can be conceptually cyclized or used in multi-step syntheses to access the strained β-lactam ring system, which is a core component of many widely used antibiotics.

One of the most direct and effective applications of this compound and its analogues is in the synthesis of α,α-difluoro-β-amino amides. These compounds are highly sought after as building blocks for fluorinated pharmaceutical mimics and peptidomimetics. A key method for their synthesis is the zinc-promoted Reformatsky reaction. In this reaction, the bromodifluoroacetamide reacts with an aldimine in the presence of zinc powder and an activator like trimethylsilyl (B98337) chloride.

This approach provides a direct route to a variety of N-protected α,α-difluoro-β-amino-β-aryl amides with yields ranging from 64% to 95%. The reaction accommodates a range of substituents on both the aldimine and the bromodifluoroacetamide, making it a versatile tool for creating a library of compounds.

Furthermore, the resulting α,α-difluoro-β-amino amides can be readily converted into other valuable molecules. For instance, they can be efficiently transformed into 2,2-difluoropropane-1,3-diamines through reduction.

| Aldimine Substituent (Aryl Group) | Bromodifluoroacetamide | Product | Yield (%) |

|---|---|---|---|

| Phenyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-phenyl-N-morpholinoacetamide | 95 |

| o-Methoxyphenyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-(o-methoxyphenyl)-N-morpholinoacetamide | 70 |

| p-Methoxyphenyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-(p-methoxyphenyl)-N-morpholinoacetamide | 86 |

| p-Chlorophenyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-(p-chlorophenyl)-N-morpholinoacetamide | 91 |

| 2-Naphthyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-(2-naphthyl)-N-morpholinoacetamide | 63 |

| 2-Thiophenyl | 2-Bromo-2,2-difluoro-N-morpholinoacetamide | α,α-Difluoro-β-amino-β-(2-thiophenyl)-N-morpholinoacetamide | 81 |

While the use of this compound as a direct component for synthesizing difluoroalkylated dihydropyrazoles and tetrahydropyridazines is not extensively documented in prominent literature, its role as a precursor to versatile fluorinated synthons is key. The difluoroacetyl group it provides can be incorporated into larger molecules which may then undergo cyclization reactions with hydrazine (B178648) or its derivatives to form these five- and six-membered nitrogen-containing heterocycles. The development of synthetic routes utilizing this building block for such targets remains an area for potential exploration in organic methodology.

Contribution to the Development of Novel Catalytic Systems

This compound and its class of compounds have been pivotal in advancing new catalytic methodologies. A prime example is the development of a nickel-catalyzed carbonylative cyclization for the synthesis of functionalized δ-lactams. This reaction overcomes the challenges often associated with nickel catalysis in carbonylation reactions, where the high affinity of nickel for carbon monoxide can lead to catalyst deactivation.

The developed system utilizes an earth-abundant and cost-effective nickel catalyst, such as Ni(PPh₃)₂Cl₂, in combination with a specific ligand and base. The reaction proceeds through a sequential single-electron transfer, 6-exo-trig cyclization, and carbonyl insertion process. This work represents a significant contribution by establishing a novel catalytic system capable of constructing complex, fluorinated heterocyclic structures under relatively mild conditions.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Ni(PPh₃)₂Cl₂ | L1 (dtbbpy) | Na₂CO₃ | THF | 59 |

| NiBr₂·DME | L1 (dtbbpy) | Na₂CO₃ | THF | <10 |

| Ni(acac)₂ | L1 (dtbbpy) | Na₂CO₃ | THF | 25 |

| Ni(PPh₃)₂Cl₂ | L1 (dtbbpy) | K₂CO₃ | THF | 43 |

| Ni(PPh₃)₂Cl₂ | L1 (dtbbpy) | Na₂CO₃ | CH₃CN | 68 |

| Ni(PPh₃)₂Cl₂ | L1 (dtbbpy) | Na₂CO₃ | CH₃CN (at 90°C) | 78 |

Strategies for Derivatization and Scaffold Diversification

This compound is a platform for significant molecular diversification. The reactivity of the carbon-bromine bond allows it to participate in various coupling and nucleophilic substitution reactions, enabling the attachment of the N-(p-tolyl)difluoroacetamide moiety to a wide array of molecular scaffolds.

Strategies for diversification include:

Varying the Amide Component: While this article focuses on the N-(p-tolyl) derivative, the synthetic methods used to create this compound can be applied to a wide range of anilines and amines, allowing for systematic modification of this part of the molecule.

Modification of Reaction Partners: In the Reformatsky reaction, using different aldimines leads to a diverse library of α,α-difluoro-β-amino amides with various aryl or alkyl substituents. Similarly, in the nickel-catalyzed cyclization, employing different arylboronic acids introduces a wide range of substituents onto the final δ-lactam product.

Post-synthesis Modification: The products derived from this compound, such as the β-amino amides and δ-lactams, contain functional groups (amides, carbonyls) that can be further derivatized using standard organic chemistry techniques, leading to extensive scaffold diversification.

Through these strategies, a single, versatile building block provides access to a multitude of complex and functionally diverse fluorinated molecules.

Future Research Directions and Unexplored Avenues for 2 Bromo 2,2 Difluoro N P Tolyl Acetamide

Development of Greener Synthetic Routes

Current synthetic approaches to amides and their halogenated derivatives often rely on conventional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways to 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide.

Key areas for exploration include:

Alternative Reagents: Replacing traditional, hazardous brominating agents like elemental bromine with safer alternatives, such as N-bromosuccinimide in conjunction with a catalyst or electrochemical methods, could significantly improve the safety and environmental profile of the synthesis. gradesfixer.com

Flow Chemistry: Transitioning from batch processing to continuous-flow synthesis offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. researchgate.netresearchgate.net Flow reactors could enable precise control over reaction parameters, minimizing byproduct formation. acs.org

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, presents a compelling green alternative. scielo.br These techniques can reduce or eliminate the need for bulk solvents, decrease reaction times, and lower energy consumption.

Greener Solvents: Where solvents are necessary, a systematic evaluation of greener alternatives to traditional chlorinated or aprotic polar solvents should be undertaken. This includes exploring bio-derived solvents or recyclable solvent systems. unibo.it

Exploration of Novel Catalytic Transformations

The bromo-difluoro-acetamide moiety is a versatile functional group handle for a variety of catalytic cross-coupling and cyclization reactions. While some transformations of the broader class of bromodifluoroacetamides have been explored, significant opportunities remain for discovering novel reactions specifically for this compound.

A notable example of such a transformation is the nickel-catalyzed radical cyclization and carbonylation of related bromodifluoroacetamides with arylboronic acids to synthesize complex δ-lactams. acs.org This reaction proceeds through a single-electron transfer mechanism, demonstrating the compound's utility in radical-based transformations. acs.org Future work could expand upon this by exploring different catalysts and coupling partners.

| Reaction Type | Catalyst System | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|

| Radical Cyclization/Carbonylation | Nickel(II) complex (e.g., Ni(PPh₃)₂Cl₂) with a ligand | Forms δ-lactams bearing gem-difluoro and carbonyl groups. | Synthesis of complex heterocyclic scaffolds. | acs.org |

Future research should focus on:

Photoredox Catalysis: The carbon-bromine bond is a prime target for activation via photoredox catalysis, which could open pathways to novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Difluoromethylation Reactions: Investigating conditions for the reductive debromination to generate a difluoromethyl radical or anion would transform the compound into a valuable difluoromethylating agent.

Coupling with Diverse Nucleophiles: A systematic study of palladium-, copper-, or nickel-catalyzed cross-coupling reactions with a wider range of nucleophiles (e.g., organozinc reagents, amines, thiols, and alkynes) would vastly expand the synthetic utility of this building block.

Advanced Mechanistic Studies Using In-Situ Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While preliminary mechanistic evidence, such as the use of radical scavengers in the nickel-catalyzed lactam synthesis, suggests the involvement of radical intermediates, these ex-situ methods provide only indirect information. acs.org

Future research must employ advanced in-situ spectroscopic techniques to directly observe and characterize reactive intermediates and catalyst resting states in real time. mdpi.comyoutube.com This approach provides a much clearer picture of the reaction pathway.

Potential in-situ methods include:

Operando FTIR and Raman Spectroscopy: To monitor changes in vibrational modes corresponding to the formation and consumption of intermediates and catalyst-substrate complexes. mdpi.comresearchgate.net

In-situ NMR Spectroscopy: To identify and quantify transient species directly in the reaction mixture, providing structural information that is difficult to obtain by other means. acs.org

In-situ Mass Spectrometry: To detect low-concentration intermediates and trace the reaction progress by directly sampling the reaction environment. acs.org

By applying these techniques, researchers can build a comprehensive, evidence-based understanding of the reaction coordinates, catalyst activation and deactivation pathways, and the roles of various additives, leading to more rational and efficient reaction design.

Theoretical Predictions for Untapped Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool for exploring the untapped reactivity of molecules. mdpi.com For this compound, DFT calculations can provide fundamental insights into its electronic structure and predict its behavior in hypothetical reactions, guiding experimental efforts toward the most promising avenues.

Future theoretical studies should focus on:

Molecular Property Calculation: Determining key electronic parameters such as HOMO-LUMO energy levels, electrostatic potential maps, and bond dissociation energies to identify the most reactive sites on the molecule. nih.govresearchgate.net

Reaction Pathway Modeling: Calculating the activation energies and transition state geometries for potential, unexplored reactions. researchgate.net This could be used to predict the feasibility of novel cycloadditions, rearrangements, or reactions with unconventional partners.

Catalyst-Substrate Interaction: Modeling the interaction of the molecule with various catalysts to predict binding affinities and understand the electronic factors that govern catalytic cycles. This can aid in the rational design of new, more efficient catalytic systems.

By leveraging these predictive capabilities, researchers can screen a wide range of potential reactions in silico, saving significant experimental time and resources while uncovering non-obvious reactivity patterns.

Integration into Materials Science Applications (Excluding Biomedical)

The unique electronic properties conferred by the gem-difluoromethylene group make this compound a compelling candidate for applications in materials science. rsc.orgnih.gov The combination of a rigid aromatic core, a polar amide linker capable of hydrogen bonding, and the highly electronegative CF₂ group suggests potential utility in advanced functional materials.

Unexplored avenues for integration include:

Liquid Crystals: Fluorinated compounds are integral to modern liquid crystal displays (LCDs) due to their ability to tune key properties like dielectric anisotropy, viscosity, and thermal stability. rsc.orgresearchgate.netnih.gov The subject compound, with its rigid core and strong dipole moment arising from the difluoroacetamide group, could be investigated as a novel dopant or as a core component in new liquid crystal mixtures. researchgate.net

High-Performance Polymers: The C-F bond's high strength and the polarity of the CF₂ group can impart desirable properties to polymers, such as high thermal stability, chemical resistance, and specific dielectric characteristics. The molecule could serve as a monomer or a functional additive in the synthesis of advanced polymers like polyamides or polyimides, targeting applications in electronics or specialty coatings.

Organic Electronics: The electron-withdrawing nature of the difluoroacetyl group can significantly influence the electronic properties of the tolyl ring system. This suggests potential for its use as a building block for organic semiconductors or other components in organic electronic devices, where precise tuning of energy levels is critical.

By exploring these non-biomedical material applications, the full potential of this compound as a versatile functional molecule can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.